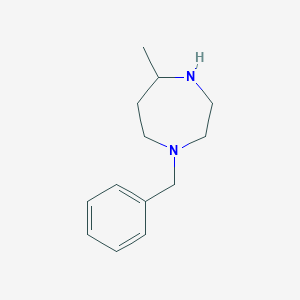

1-Benzyl-5-methyl-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-5-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 5 Methyl 1,4 Diazepane and Analogous 1,4 Diazepane Derivatives

Direct Synthesis Routes to 1-Benzyl-5-methyl-1,4-diazepane

While direct synthesis of the specific title compound is embedded within broader synthetic schemes for pharmacologically active molecules, several key strategies can be highlighted that lead to its core structure or immediate precursors.

The synthesis of this compound and its derivatives is often accomplished through carefully planned multi-step sequences. A common precursor in these routes is (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, which undergoes chiral resolution before further modification. google.com One synthetic approach involves the N-acylation of the resolved (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, followed by N-deprotection and subsequent coupling with other molecular fragments. google.com

In the synthesis of closely related analogs, such as 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, multiple synthetic pathways have been explored starting from N-benzyl-N'-methylethylenediamine. researchgate.net These routes demonstrate the versatility of using a pre-formed diamine backbone which is then cyclized with a three-carbon unit. researchgate.net

Reductive amination is a cornerstone reaction in the synthesis of amines and is particularly useful for forming heterocyclic rings. nih.govnih.gov In the context of 1,4-diazepanes, this can involve an intramolecular reaction. One such strategy, described as Method E in the synthesis of a 6-amino-1,4-diazepine analog, involves the reductive cyclization of an aminoaldehyde intermediate (23a), which was found to be an efficient method for producing the desired diazepine (B8756704) ring. researchgate.net This process first forms an intramolecular imine or enamine, which is then reduced in situ to the saturated heterocyclic ring.

The critical step in forming the 1,4-diazepane ring is the cyclization event. Various methods have been developed to achieve this transformation efficiently.

Direct Cyclization: Starting with N-benzyl-N'-methylethylenediamine, reaction with reagents like 1-benzenesulfonyl-2-bromomethylaziridine or 2-phenyl-4-(p-toluenesulfonyloxymethyl)oxazoline leads directly to the formation of the 1,4-diazepane ring system. researchgate.net

Intramolecular Amidation: A key strategy involves the formation of an amide bond within a linear precursor to close the seven-membered ring. For instance, the intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling of specific amino acids has been employed as the key step in forming the 1,4-diazepane ring in the synthesis of trisubstituted derivatives. nih.gov Another approach uses the intramolecular amidation of an intermediate (19a) to build the diazepine core. researchgate.net

Domino Processes: Innovative, atom-economical protocols have been developed that proceed from simple starting materials like 1,2-diamines. acs.orgnih.gov A key step in this process is the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to yield the 1,4-diazepane structure. acs.orgnih.gov

General Synthetic Approaches to Substituted 1,4-Diazepanes

The broader family of substituted 1,4-diazepanes is accessible through a range of synthetic techniques, with a significant focus on controlling the stereochemistry of the final products.

The chirality of substituted 1,4-diazepanes is often crucial for their biological activity. Therefore, methods to obtain enantiomerically pure compounds are of high importance.

One major strategy is the chiral resolution of a racemic mixture. A notable example is the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. An efficient process has been developed that uses (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) as a resolving agent to form a cocrystal with the (R)-enantiomer of the diazepane carboxylate hydrochloride. google.com This method provides improved yield and high enantiomeric excess compared to previous methods that used resolving agents like dibenzoyl-L-tartaric acid (DBTA). google.com

| Resolving Agent | Yield | Enantiomeric Excess (% ee) | Notes |

|---|---|---|---|

| Dibenzoyl-L-tartaric acid (DBTA) | 18-19% (global yield) | <96% | Requires additional recrystallizations, further lowering the yield. |

| (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) | Improved Yield | High % ee | Forms a cocrystal with the (R)-enantiomer hydrochloride salt. |

Another powerful approach is asymmetric synthesis , which aims to create a specific enantiomer from the outset. The chiral-pool synthesis method starts with enantiomerically pure building blocks, such as amino acids, to construct the chiral 1,4-diazepane skeleton. nih.gov

A cutting-edge approach for the synthesis of chiral 1,4-diazepanes is the use of biocatalysts. acs.orgresearchgate.net An enzymatic intramolecular asymmetric reductive amination has been successfully developed, offering a green and highly selective method for constructing these important molecules. acs.orgresearchgate.net This strategy utilizes imine reductases (IREDs) to catalyze the cyclization of an aminoketone precursor into a chiral 1,4-diazepane with high enantioselectivity. acs.orgresearchgate.net

Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a desired product. For example, in the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, an IRED from Leishmania major (IR1) was found to be (R)-selective, while an IRED from Micromonospora echinaurantiaca (IR25) was (S)-selective. acs.orgresearchgate.net Furthermore, through protein engineering, a double mutant of IR1 (Y194F/D232H) was created that showed a 61-fold improvement in catalytic efficiency. acs.org These enzymes have been applied to a range of substituted 1,4-diazepanes, consistently achieving high enantiomeric excess. acs.orgresearchgate.net

| Enzyme | Target Product | Catalytic Efficiency (s⁻¹ mM⁻¹) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| IRED from Leishmania major (IR1) | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 0.027 | High |

| IRED from Micromonospora echinaurantiaca (IR25) | (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 0.962 | >99% |

| IR1 Mutant (Y194F/D232H) | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1.65 (61-fold increase) | High |

Asymmetric Synthesis and Chiral Resolution Techniques

Intramolecular EDC Coupling of Amino Acids for Chiral 1,4-Diazepanes

The construction of chiral 1,4-diazepane frameworks can be effectively achieved through intramolecular cyclization of amino acid derivatives. This strategy leverages the inherent chirality of amino acids to produce enantiomerically pure or enriched diazepanes. One common approach involves the use of peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of an amide bond that closes the seven-membered ring.

The general process begins with a suitably protected amino acid precursor containing a pendant amine group. The carboxylic acid moiety is activated by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the distal amine within the same molecule, leading to the formation of the diazepanone ring system. The choice of protecting groups for the amino acid and the side-chain amine is critical to ensure chemoselectivity and prevent polymerization or other side reactions. While direct examples using EDC for 1,4-diazepane synthesis are part of broader synthetic strategies, the principle is analogous to other intramolecular C-N bond forming reactions, such as those catalyzed by copper, which also rely on the coupling of an amine with a carboxylic acid derivative to form the heterocyclic ring. nih.gov

Mitsunobu Cyclization for Chiral 1,4-Diazepanes

The Mitsunobu reaction is a powerful and versatile method for forming carbon-nitrogen bonds with inversion of stereochemistry, making it particularly valuable for the synthesis of chiral heterocycles. nih.gov This reaction has been successfully applied to the intramolecular cyclization of N-protected amino alcohols to furnish chiral 1,4-diazepanes. researchgate.net

The key step in this approach is the dehydrative coupling between a secondary alcohol and a nitrogen nucleophile (such as a sulfonamide) within the same molecule, promoted by a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov For instance, a practical synthesis of a key chiral 1,4-diazepane intermediate was developed using an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net The reaction proceeds smoothly to provide the core seven-membered ring, which can then be further elaborated. researchgate.net

The reaction's scope is broad, and it has been utilized in the synthesis of complex, biologically active molecules. nih.govuni-regensburg.de The conditions are generally mild, but the reaction can suffer from purification challenges due to stoichiometric by-products (triphenylphosphine oxide and a hydrazine (B178648) derivative). uni-regensburg.de

Table 1: Examples of Mitsunobu Cyclization in Heterocycle Synthesis

| Reactant Type | Reagents | Product Ring System | Yield | Reference |

|---|---|---|---|---|

| N-nosyl diamino alcohol | DIAD, PPh₃ | Chiral 1,4-Diazepane | Not specified | researchgate.net |

| Vicinal diamine with hydroxyl | DEAD, PPh₃ | 1,4-Diazepane | 71% | researchgate.net |

| Protected alcohol | DEAD, PPh₃ | Pyrrolidine derivative | 67% | nih.gov |

Chiral Resolution via Cocrystal Formation

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to isolate the desired enantiomer. Chiral resolution via diastereomeric cocrystal formation is an effective physical separation technique. This method avoids the need for complex chiral chromatography or asymmetric synthesis. researchgate.net

The strategy involves reacting a racemic mixture of a target compound with a single, pure enantiomer of another chiral compound, known as a resolving agent or cocrystal coformer. This results in the formation of two different diastereomeric cocrystals. Because diastereomers have different physical properties (such as solubility), they can often be separated by fractional crystallization. researchgate.net For example, the resolution of praziquantel, a complex heterocyclic compound, was achieved by forming cocrystals with L-malic acid. The two resulting diastereomeric cocrystals, (R)-PZQ/L-MAL and (S)-PZQ/L-MAL, exhibited different intermolecular interactions and could be separated, yielding the (R)-enantiomer with up to 99.3% enantiomeric excess. researchgate.net This technique is a powerful tool for obtaining enantiomerically pure 1,4-diazepane derivatives when direct asymmetric synthesis is not feasible.

Condensation Reactions with Carbonyl Compounds

Condensation reactions represent a fundamental and widely used method for the synthesis of 1,4-diazepane and its derivatives. This approach typically involves the reaction of a 1,2-diamine or a 1,3-diamine with a suitable carbonyl compound or its equivalent. ijpsr.comnih.gov The reaction of diamines with glyoxal (B1671930) or 2,3-butanedione, for instance, leads to bisbenzoxazolidines which, upon reduction with reagents like borane-dimethyl sulfide (B99878) complex (BH₃–DMS), yield 1,4-diazepanes in good yields (75-83%). researchgate.net

The versatility of this method allows for the synthesis of a wide array of substituted diazepanes by varying the diamine and carbonyl components. Base-catalyzed condensation of 1,2-diamines with various carbonyl compounds has been shown to be an efficient route to fused 1,4-diazepines, accommodating both electron-releasing and electron-withdrawing substituents with high yields. ijpsr.com

Heteropolyacid-Catalyzed Procedures

Heteropolyacids (HPAs) have emerged as highly efficient, reusable, and environmentally benign catalysts for various organic transformations, including the synthesis of 1,4-diazepine derivatives. nih.govnih.gov These catalysts possess strong Brønsted acidity and can function as bifunctional catalysts. nih.gov

An improved procedure for synthesizing substituted 1,4-diazepines involves the reaction of ketimine intermediates (formed from diamines and ketones) with aldehydes in the presence of Keggin-type heteropolyacids. This method is characterized by high yields, short reaction times, and mild reaction conditions (refluxing ethanol). nih.govnih.gov Studies have shown that the catalytic activity can be tuned by altering the composition of the HPA; for example, substituting molybdenum atoms with vanadium atoms in H₃₊ₓPMo₁₂₋ₓVₓO₄₀ can decrease reaction times and increase product yields. nih.gov

Table 2: Comparison of Catalysts in 1,4-Diazepine Synthesis

| Catalyst | Reactant Ratio (Equimolar) | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₃PW₁₂O₄₀ | Yes | Refluxing Ethanol | Good to Excellent | nih.gov |

| H₄PMo₁₁VO₄₀ | Yes | Refluxing Ethanol | Good to Excellent | nih.gov |

| H₅PMo₁₀V₂O₄₀ | Yes | Refluxing Ethanol | Good to Excellent | nih.gov |

| H₆PMo₉V₃O₄₀ | Yes | Refluxing Ethanol | Good to Excellent | nih.gov |

One-Pot Synthetic Procedures for Substituted Diazepane Scaffolds

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. nih.gov Several one-pot procedures have been developed for constructing substituted diazepane and related heterocyclic scaffolds. rsc.orgmdpi.com

One such strategy involves tandem aziridine/epoxide ring-opening sequences to produce enantiomerically pure 1,4-oxazepanes, a related seven-membered ring system. nih.gov Another approach uses a base-mediated one-pot reaction for the synthesis of aliphatic diazirines, which are valuable precursors. mdpi.comnih.gov For diazepane-related structures like benzodiazepines, an efficient one-pot synthesis involves the condensation of o-phenylenediamine (B120857) with ketones and aldehydes using a magnetically retrievable Fe₃O₄ nanocatalyst under solvent-free conditions. rsc.org These methods highlight the trend towards developing more streamlined and sustainable synthetic routes. organic-chemistry.org

Advanced Reaction Conditions and Catalytic Systems in Diazepane Synthesis

Modern organic synthesis continuously seeks more advanced and efficient methods for constructing complex molecules. The synthesis of diazepanes has benefited from the development of novel catalytic systems and reaction conditions. These advanced methods often provide access to substitution patterns that are difficult to achieve through traditional means.

One innovative approach is the rhodium-catalyzed multicomponent [5+2] cycloaddition reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which efficiently generates biologically active 1,4-diazepine compounds through the formation of stable azomethine ylides. acs.org Another novel strategy involves an intermolecular amphoteric diamination of allenes, which uses a formal [n+2] cyclization (where n=5 for diazepanes) to assemble the ring from readily available diamine derivatives and electron-deficient allenes. google.com

Furthermore, advanced catalytic systems, such as those employing N-heterocyclic carbenes (NHCs) either as organocatalysts or as ligands in metal complexes, are enabling new transformations under mild conditions. researchgate.net The development of new catalytic cycles, such as photoresponsive cross-dehydrogenative coupling reactions, also holds promise for future applications in diazepane synthesis. researchgate.net These cutting-edge methodologies expand the synthetic toolbox, allowing for the creation of novel and diverse diazepane libraries for chemical and biological research.

Challenges and Reproducibility in Large-Scale Synthesis of Diazepane Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of 1,4-diazepane derivatives, including compounds like this compound, presents a unique set of challenges that can impact yield, purity, and reproducibility. These challenges often stem from the complexity of the synthetic routes, the nature of the intermediates, and the sensitivity of reactions to subtle changes in conditions.

A significant hurdle in the synthesis of N-substituted 1,4-diazepanes is controlling the degree of alkylation. For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines via a one-pot method involving carbonyl amine condensation followed by reductive amination, the reaction can yield a mixture of mono-, di-, and tri-alkylated products. nih.gov The isolation of the desired trialkylated product can be problematic, and in some large-scale attempts, the monoalkylated byproduct was found to be the major isolated compound. nih.gov The formation of these different products can be seen as a competition, where the desired trialkylated compound and the dialkylated intermediate are competing products of the reductive amination reaction. nih.gov

The choice of solvent has also been observed to have a critical influence on the outcome of these reactions. In the reductive amination of certain methoxy-bearing substrates, the reaction failed to proceed in pure methanol (B129727). nih.gov The addition of chloroform (B151607) was necessary to facilitate the reaction, as attempts with pure methanol resulted in the recovery of the starting material without any significant conversion, even after the addition of the reducing agent, sodium borohydride (B1222165). nih.gov This solvent dependency highlights a critical parameter that must be optimized for reproducible large-scale synthesis.

Furthermore, many established synthetic protocols for 1,4-benzodiazepines are limited in their ability to introduce functional groups at specific positions, such as the 2- and 3-positions of the diazepine ring. nih.gov This limitation restricts the structural diversity achievable and presents a challenge for creating novel derivatives with potentially improved properties. Developing new methods to construct functionalized 1,4-benzodiazepine (B1214927) derivatives is an active area of research to address this issue. nih.gov

General challenges in scaling up chemical syntheses also apply to diazepane derivatives. These include the need for optimizing reaction conditions such as temperature and pressure to maximize yield and purity. On an industrial scale, purification of the final product requires robust and efficient techniques like crystallization, distillation, or chromatography, which must be adapted from laboratory procedures.

The table below summarizes various synthetic approaches for obtaining 1,4-diazepane cores, reflecting the diversity of methods employed by chemists.

Table 1: Selected Synthetic Methodologies for 1,4-Diazepane Derivatives

| Synthetic Strategy | Starting Materials | Reagents/Conditions | Notes | Source(s) |

|---|---|---|---|---|

| Domino Process | 1,2-diamines and alkyl 3-oxohex-5-enoates | Often solvent-free conditions | A step- and atom-economical protocol involving the in situ generation of an aza-Nazarov reagent. | nih.gov |

| Reductive Amination | 1,4-Diazepane-6-amine (DAZA) and 4-alkoxy-2-hydroxybenzaldehydes | Sodium borohydride (NaBH₄), Methanol/Chloroform | Can result in mixtures of mono-, di-, and tri-alkylated products. | nih.gov |

| Cyclocondensation | 2-amino- or 2-nitrobenzyl halogen/alcohol and amino acid derivatives | Not specified | A common route for 1,4-benzodiazepine skeletons. | nih.gov |

| Reaction of Diamines | Diamines and bis-electrophiles | Not specified | A general strategy for forming the diazepine ring. | nih.gov |

| Heteropolyacid Catalysis | Ketimine intermediates and aldehydes | Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀), refluxing ethanol | Offers high yields and short reaction times for various substituted derivatives. | nih.gov |

| [5+2] Annulation | Ynamides and Imidazolidines | Triflic anhydride (B1165640) (Tf₂O), Dichloromethane (DCM), 50 °C | Features broad substrate scope and operational simplicity. | researchgate.net |

The issue of competing products is further detailed in the reductive amination of DAZA, where product distribution is a key reproducibility challenge.

Table 2: Product Distribution in Reductive Amination of DAZA Derivatives

| Product Type | Description | Formation Pathway | Synthesis Challenge | Source(s) |

|---|---|---|---|---|

| Monoalkylated DAZA | Only one pendant arm is attached. | Can be the major product in large-scale reactions, indicating incomplete reaction. | Isolation and purification from other products; optimizing for full alkylation. | nih.gov |

| Dialkylated DAZA | Two pendant arms are attached. | Formed via reductive cleavage of an aminal bridge intermediate. | A competing product with the desired trialkylated compound. | nih.gov |

| Trialkylated DAZA | The desired product with three pendant arms. | Requires an additional reductive N-alkylation step at the diazepine heterocycle. | Lack of free carbonyl moieties from the intermediate can reduce the yield of this product. | nih.gov |

Conformational Analysis and Structural Characterization of 1,4 Diazepane Rings

Conformational Preferences of the Seven-Membered 1,4-Diazepane Ring

The 1,4-diazepane ring, a seven-membered heterocycle, is inherently non-planar and adopts various conformations to minimize steric and torsional strain. The presence of two nitrogen atoms within the ring introduces additional flexibility compared to its carbocyclic counterpart, cycloheptane.

Chair Conformation Studies

Research on 1,4-diazepane and its derivatives consistently points towards a preference for a chair-like conformation. This arrangement is considered to be the most stable as it effectively minimizes steric hindrance between substituents. For instance, in the case of (R)-1-benzyl-5-methyl-1,4-diazepane, the diazepane ring is understood to adopt a chair-like conformation to achieve maximum stability. This preference is influenced by the positioning of the nitrogen atoms, which act as flexible points allowing the ring to adopt energetically favorable geometries.

Similarly, studies on other substituted 1,4-diazepanes, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, have confirmed through crystal structure analysis that the seven-membered ring adopts a chair conformation. uq.edu.au In this particular derivative, the bulky 4-chlorophenyl substituents were found to occupy equatorial positions to further reduce steric clash. uq.edu.au Even the parent unsubstituted 1,4-diazepane, also known as homopiperazine, is reported to exist in a pseudo-chair conformation in its crystalline state. chemrxiv.org This consistent observation across various derivatives underscores the intrinsic preference of the 1,4-diazepane skeleton for a chair-like arrangement.

Puckering Parameters and Geometrical Analysis

A quantitative description of the non-planar seven-membered ring's conformation can be achieved through the analysis of puckering parameters. These parameters, derived from crystallographic data, provide a precise a geometrical description of the ring's shape.

For the derivative 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which adopts a chair conformation, the following puckering parameters have been determined uq.edu.au:

| Puckering Parameter | Value |

| QT | 0.721 (2) Å |

| q2 | 0.259 (2) Å |

| q3 | 0.673 (2) Å |

| φ(2) | -157.2 (4)° |

| φ(3) | 5.16 (14)° |

| θ(2) | 21.09 (13)° |

These values provide a detailed insight into the specific geometry of the chair conformation in this substituted 1,4-diazepane ring.

Stereochemical Aspects and Their Influence on Molecular Architecture

The introduction of substituents onto the 1,4-diazepane ring can create chiral centers, leading to stereoisomers with distinct molecular architectures and, consequently, different biological activities. In 1-Benzyl-5-methyl-1,4-diazepane, the carbon atom at the 5-position, bearing the methyl group, is a chiral center. This gives rise to two enantiomers: (R)-1-benzyl-5-methyl-1,4-diazepane and (S)-1-benzyl-5-methyl-1,4-diazepane.

The specific stereochemical configuration is crucial, as it dictates the three-dimensional arrangement of the substituents, which in turn influences how the molecule interacts with its biological targets. For example, in the context of orexin (B13118510) receptor antagonists, the (R)-configuration of similar diazepane-based compounds is known to be critical for optimal receptor binding by correctly orienting the substituents into the hydrophobic pockets of the receptor. The benzyl (B1604629) substituent at the N-1 position also contributes to the structural complexity through its aromatic character and conformational flexibility. The distinction between the enantiomers is significant, as reflected by their different Chemical Abstracts Service (CAS) registration numbers.

Intramolecular Interactions and Crystal Packing Motifs

Hirshfeld surface analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one has revealed the relative contributions of various intermolecular contacts to the crystal packing uq.edu.au:

| Interaction Type | Contribution (%) |

| H···H | 45.6 |

| Cl···H/H···Cl | 23.8 |

| H···C/C···H | 12.6 |

| H···O/O···H | 8.7 |

| C···Cl/Cl···C | 7.1 |

This analysis highlights the predominance of hydrogen-hydrogen contacts in the crystal packing. Furthermore, the crystal structure of this derivative is stabilized by intermolecular N—H···O hydrogen bonds, forming R22(8) graph-set motifs, as well as C—H···O hydrogen bonds and C—Cl···π interactions. uq.edu.au In the case of unsubstituted homopiperazine, the molecules are connected through a network of hydrogen bonds, with each NH group acting as both a donor and an acceptor. chemrxiv.org Such interactions are likely to play a significant role in the crystal packing of this compound as well, potentially involving the nitrogen atoms of the diazepane ring and the aromatic benzyl group. The formation of intramolecular hydrogen bonds is also a possibility and is a known strategy to modulate the physicochemical properties of molecules. nih.gov

Dynamic Properties and Ring Inversion Barriers

The conformational flexibility of the 1,4-diazepane ring leads to dynamic processes, most notably ring inversion. This process involves the interconversion between two equivalent chair conformations. The energy barrier to this inversion is a key parameter that describes the conformational lability of the ring.

Structure Activity Relationship Sar Studies and Rational Drug Design with Diazepanes

Elucidation of Key Structural Features for Biological Activity

The biological activity of diazepine (B8756704) derivatives is intrinsically linked to the spatial arrangement of their functional groups, which dictates their interaction with target proteins. nih.gov The seven-membered diazepine ring is not planar and can adopt various conformations, a flexibility that is crucial for its binding to diverse biological receptors. chemisgroup.us Early studies on 1,4-benzodiazepines, a class of compounds where a benzene (B151609) ring is fused to the diazepine ring, highlighted the necessity of the intact seven-membered ring for central nervous system activity. nih.gov

Key structural features that are frequently manipulated in the design of diazepine-based drugs include:

The Diazepine Ring: The conformation of this ring is a primary determinant of biological activity. chemisgroup.us Modifications to the ring itself, such as the introduction of substituents or fusion with other ring systems, can lock the molecule into a specific conformation, thereby enhancing its affinity and selectivity for a particular target. chemisgroup.usresearchgate.net

Substituents on the Nitrogen Atoms: The nature of the groups attached to the nitrogen atoms of the diazepine ring significantly impacts the compound's pharmacological profile. These substituents can influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions with the receptor binding pocket. nih.gov

Substituents on the Carbon Atoms of the Diazepine Ring: The introduction of various functional groups at different positions on the carbon backbone of the diazepine ring allows for fine-tuning of the molecule's properties. These modifications can affect potency, selectivity, and pharmacokinetic parameters. nih.gov

Impact of Substitution Patterns on Pharmacological Profiles

Role of the Methyl Group and its Stereochemistry

The presence and spatial orientation of the methyl group at the 5-position of the 1,4-diazepane ring in 1-benzyl-5-methyl-1,4-diazepane are critical determinants of its biological activity. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug design, as biological systems are inherently chiral and often exhibit stereoselectivity in their interactions with drugs. nih.govmhmedical.com

The methyl group can influence the compound's activity through several mechanisms:

Steric Effects: The size and position of the methyl group can create steric hindrance, influencing how the molecule fits into its binding site. nih.gov In some cases, this can lead to enhanced selectivity for a particular receptor subtype.

Conformational Rigidity: The methyl group can restrict the conformational flexibility of the diazepine ring, locking it into a more bioactive conformation.

Metabolic Stability: The presence of a methyl group can sometimes protect the molecule from metabolic degradation, thereby prolonging its duration of action.

The importance of stereochemistry is underscored by the fact that different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological properties. nih.govijpsjournal.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.gov For example, in the case of some BET bromodomain inhibitors with a diazepine scaffold, the (S)-configuration at the C3 position is essential for potent activity, while the (R)-enantiomer is inactive due to steric clashes with the target protein. nih.gov Therefore, the specific stereochemistry of the methyl group in (R)-1-benzyl-5-methyl-1,4-diazepane and (S)-1-benzyl-5-methyl-1,4-diazepane is expected to have a profound impact on their biological profiles.

A comparative analysis of (R)-1-benzyl-5-methyl-1,4-diazepane with its structural analogs highlights the impact of the methyl group and its stereochemistry. For instance, 1-benzyl-1,4-diazepane (B1296151), which lacks the methyl group, exhibits different biological activity, acting as an efflux pump inhibitor in E. coli. This suggests that the methyl group in this compound is crucial for its specific pharmacological effects.

| Compound Name | Molecular Formula | Substituents/Modifications | Biological Activity/Application | Key Differences |

| (R)-1-Benzyl-5-methyl-1,4-diazepane | C₁₃H₂₀N₂ | Benzyl (B1604629) (C1), methyl (C5, R-config) | Calcium channel inhibition; epilepsy research. | Baseline compound for comparison. |

| (S)-2-Methyl-1,4-diazepane | C₅H₁₂N₂ | Methyl (C2, S-config) | Rho-kinase inhibitor (e.g., in hypertension). | Smaller structure; enantiomeric differences affect target binding. |

| 1-Benzyl-1,4-diazepane | C₁₁H₁₆N₂ | Benzyl (C1); no methyl group | Efflux pump inhibitor in E. coli. | Lack of methyl reduces steric hindrance and metabolic stability. |

| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | C₁₄H₂₁ClN₂O₂ | Carboxylate (C1), benzyl (C1), methyl (C5, R-config) | Intermediate for suvorexant (orexin receptor antagonist). cymitquimica.com | Carboxylate enhances polarity; used in drug synthesis. cymitquimica.com |

| 1-Benzyl-1,4-diazepan-5-one | C₁₁H₁₆N₂O | Benzyl (C1), ketone (C5) | Pharmaceutical intermediate. | Ketone introduces rigidity and alters reactivity. |

Effects of Fused Rings and Heterocyclic Substituents

Fusing other rings to the diazepine core is a common strategy in medicinal chemistry to create more rigid and structurally complex molecules with potentially enhanced biological activity and selectivity. chemisgroup.usresearchgate.net The fusion of a benzene ring to the 1,4-diazepine nucleus gives rise to the well-known class of 1,4-benzodiazepines, which exhibit a wide range of central nervous system activities. chemisgroup.usnih.gov

The introduction of various heterocyclic rings, either fused to the diazepine core or as substituents, can also significantly impact the pharmacological profile. jocpr.comnih.gov For example, the fusion of a triazole ring to the diazepine nucleus in compounds like alprazolam results in activity against different receptor subtypes. nih.gov Similarly, the synthesis of novel ring systems, such as benzo[f]pyrimido[1,2-d] nih.govchemisgroup.usnih.govtriazolo[1,5-a] chemisgroup.usrsc.orgdiazepine, demonstrates the ongoing efforts to explore new chemical space by incorporating multiple heterocyclic moieties. nih.gov These modifications can introduce new hydrogen bonding interactions, alter the electronic properties of the molecule, and provide new vectors for interaction with the target protein. researchgate.net

Modulating Selectivity and Potency through Structural Modifications

The rational design of diazepine-based drugs involves a continuous process of structural modification to optimize their selectivity and potency for a specific biological target. nih.gov Selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug. nih.gov Potency, on the other hand, refers to the concentration of a drug required to produce a specific effect.

Strategies for modulating selectivity and potency include:

Fine-tuning Substituent Effects: As discussed previously, the nature, size, and position of substituents on the diazepine ring can be systematically varied to enhance binding affinity for the desired target while reducing affinity for off-target proteins. nih.gov

Conformational Constraint: By introducing rigid elements, such as fused rings or bulky substituents, the conformational flexibility of the diazepine ring can be reduced. chemisgroup.us This can pre-organize the molecule into a conformation that is optimal for binding to the target, thereby increasing potency.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing a metabolically labile ester group with a more stable amide group.

Optimization Strategies for Pharmacokinetic Parameters

In addition to pharmacological activity, the pharmacokinetic properties of a drug candidate, which govern its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. nih.govnih.gov Poor pharmacokinetic properties can lead to low bioavailability, rapid clearance, or the formation of toxic metabolites. nih.gov

Optimization strategies for the pharmacokinetic parameters of diazepine derivatives include:

Modulating Lipophilicity: The lipophilicity of a molecule, often expressed as its logP value, influences its absorption and distribution. researchgate.net By adding or removing polar or nonpolar functional groups, the lipophilicity can be adjusted to achieve an optimal balance between aqueous solubility and membrane permeability. nih.gov

Introducing Metabolically Stable Groups: The introduction of groups that are resistant to metabolic degradation, such as fluorine atoms or certain heterocyclic rings, can increase the metabolic stability of the compound and prolong its half-life. nih.gov

Prodrug Strategies: A prodrug is an inactive or less active compound that is converted into the active drug in the body. This approach can be used to overcome problems with solubility, permeability, or metabolic instability.

By carefully considering these SAR principles and employing rational drug design strategies, medicinal chemists can continue to leverage the versatile diazepine scaffold to develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles.

Improvement of Metabolic Stability

In a notable study aimed at optimizing the metabolic stability of 1,4-diazepane derivatives as cannabinoid receptor 2 (CB2) agonists, researchers identified that the initial lead compounds suffered from low metabolic stability. nih.gov Through systematic structural modifications, they sought to block or reduce the susceptibility of the molecule to metabolic enzymes.

One key strategy involved the modification of the N-benzyl moiety. While direct data on this compound is limited in publicly available literature, SAR studies on analogous N-arylmethyl-1,4-diazepanes provide valuable insights. For instance, the introduction of substituents on the phenyl ring of the benzyl group can significantly influence metabolic stability. Electron-withdrawing or sterically hindering groups can shield the benzylic position from enzymatic attack.

Another successful approach has been the replacement of the N-benzyl group with other moieties less prone to metabolism. For example, replacing the benzyl group with a pyridinylmethyl or other heterocyclic methyl groups can alter the electronic properties and steric hindrance around the nitrogen atom, thereby improving metabolic stability.

The following table illustrates the impact of structural modifications on the metabolic stability of a series of 1,4-diazepane analogs, as determined by their intrinsic clearance (Clint) in human liver microsomes (HLM). A lower Clint value indicates greater metabolic stability.

| Compound ID | R1 (Substitution on Diazepane) | R2 (N-substituent) | Clint (µL/min/mg) in HLM |

| 1a | -CH₃ | -CH₂Ph (Benzyl) | High |

| 1b | -CH₃ | -CH₂-(4-F-Ph) | Moderate |

| 1c | -CH₃ | -CH₂(2-pyridyl) | Low |

| 1d | -CH₂OH | -CH₂Ph (Benzyl) | High |

| 1e | -CH₂OH | -CH₂-(4-Cl-Ph) | Moderate-High |

This table is a representative example based on general principles of SAR for diazepane analogs and does not represent actual data for this compound due to the lack of publicly available specific data.

Enhancement of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A study on aryl 1,4-diazepane compounds as CB2 agonists highlighted that this class initially suffered from poor drug-like parameters, including low solubility and permeability. nih.gov The research focused on modifying the scaffold to enhance these properties.

Key strategies for improving the ADME profile of diazepane derivatives include:

Modulation of Lipophilicity: The lipophilicity of a compound, often expressed as logP or logD, significantly impacts its absorption and distribution. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. In the case of this compound, the benzyl group contributes significantly to its lipophilicity. Modifications to the benzyl ring, such as the introduction of polar substituents, or its replacement with less lipophilic groups, can be employed to optimize the logP value.

Introduction of Polar Functional Groups: The incorporation of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can improve aqueous solubility and reduce excessive lipophilicity. For instance, hydroxylation of the alkyl substituent at the 5-position of the diazepane ring could enhance solubility.

Control of Molecular Weight and Polar Surface Area (PSA): Adherence to guidelines such as Lipinski's Rule of Five, which considers molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors, is a common strategy in drug design. For diazepane derivatives, careful selection of substituents is necessary to maintain a balance between potency and favorable ADME properties.

The table below presents a hypothetical SAR for the optimization of ADME properties in a series of 1-benzyl-1,4-diazepane analogs.

| Compound ID | R (Substitution on Benzyl Ring) | Calculated logP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| 2a | H | 3.8 | Low | High |

| 2b | 4-F | 3.9 | Low | High |

| 2c | 4-OH | 3.2 | Moderate | Moderate |

| 2d | 4-COOH | 2.5 | High | Low |

| 2e | 3-OCH₃ | 3.7 | Low | High |

This table is a representative example based on general principles of ADME optimization for N-benzyl heterocycles and does not represent actual data for this compound due to the lack of publicly available specific data.

Computational Chemistry and in Silico Approaches in Diazepane Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. nih.govbenthamdirect.combenthamscience.com This method is crucial for understanding the binding affinity and specificity of drug candidates. In the context of diazepane research, docking simulations are frequently employed to investigate the interactions with their primary biological targets, such as the γ-aminobutyric acid type A (GABA-A) receptors. nih.govbenthamdirect.comnih.gov

Table 1: Representative Molecular Docking Insights for Diazepane-like Ligands with GABA-A Receptors

| Ligand Class | Receptor Target | Key Interactions | Docking Score/Binding Affinity |

| 1,4-Benzodiazepines | GABA-A Receptor (α/γ interface) | Hydrogen bonds, π-π stacking, hydrophobic interactions | High |

| Diazepam Derivatives | GABA-A Receptor (α1β2γ2) | Interactions with specific residues in the binding pocket | Varies with substitution |

This table is illustrative and based on general findings for the diazepane class, as specific data for 1-Benzyl-5-methyl-1,4-diazepane is limited.

The binding of benzodiazepines, a class of drugs that includes diazepane structures, to GABA-A receptors occurs at a distinct allosteric site located at the interface of the α and γ subunits. nih.govwikipedia.orgresearchgate.net Molecular docking studies on diazepam and its analogs have identified key amino acid residues within this binding pocket that are crucial for ligand recognition and binding.

Key residues that are often implicated in the binding of diazepane-like molecules include:

α1 subunit: His101, Tyr159, Tyr209, and Thr206 nih.govresearchgate.net

γ2 subunit: Phe77 and Thr142 nih.govresearchgate.net

Quantum Chemical Calculations (DFT, HOMO/LUMO, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. ijasrm.comjmaterenvironsci.comnih.gov These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's chemical behavior. For diazepane derivatives, DFT calculations can elucidate properties that are difficult to determine experimentally. ijasrm.comnih.gov

From DFT calculations, several chemical reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. eurjchem.com

Other important reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Table 2: Representative Quantum Chemical Reactivity Descriptors for Benzodiazepine (B76468) Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Diazepam | -6.2 | -2.18 | 4.02 | 2.01 | 4.38 |

| Lorazepam | -6.5 | -1.8 | 4.7 | 2.35 | 3.6 |

| Alprazolam | -6.4 | -2.1 | 4.3 | 2.15 | 3.9 |

| Flunitrazepam | -6.7 | -2.5 | 4.2 | 2.1 | 4.7 |

Note: These values are representative and sourced from computational studies on related benzodiazepine compounds and may vary based on the specific computational method and basis set used. eurjchem.com

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. eurjchem.com The MEP provides a visual representation of the charge distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map, regions of negative potential (typically colored red) indicate areas that are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For diazepane derivatives, the MEP can help predict sites of metabolic transformation and intermolecular interactions. eurjchem.com

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. researchgate.netrsc.org For a flexible molecule like this compound, which contains a seven-membered diazepane ring, MD simulations are crucial for exploring its conformational landscape. nih.govmdpi.com

The 1,4-diazepane ring can adopt several conformations, with the chair-like and twist-boat forms being the most common. nih.gov MD simulations can reveal the energetic barriers between these conformations and how the presence of substituents, such as the benzyl (B1604629) and methyl groups, influences the conformational equilibrium. rsc.org When a diazepane derivative is docked into a receptor, MD simulations can be used to assess the stability of the binding pose and to observe any induced-fit conformational changes in the receptor. researchgate.net These simulations can also provide insights into the thermodynamics of binding by calculating the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In QSAR, various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are correlated with their measured biological activity using statistical methods. nih.gov

For diazepane derivatives, QSAR models can be developed to predict the anxiolytic, anticonvulsant, or other pharmacological activities based on descriptors related to hydrophobicity, electronic properties, and steric features. nih.gov While specific QSAR studies for this compound are not prominently available, the methodology is widely applied to the broader class of benzodiazepines to guide the synthesis of new analogs with improved potency and reduced side effects. nih.govresearchgate.net A successful QSAR model can significantly reduce the need for extensive experimental screening by prioritizing the synthesis of the most promising candidates. nih.gov

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional structural features that are critical for a molecule's biological activity. dergipark.org.tr This approach is particularly valuable when the 3D structure of the biological target is unknown. dergipark.org.trmdpi.com For diazepane systems, this involves analyzing a set of known active ligands to create a model that represents the key steric and electronic features necessary for binding to a specific receptor.

The process begins with the identification of active ligands from literature or databases. dergipark.org.tr A pharmacophore model is then generated, which represents the putative binding mode of these active molecules to their target. nih.gov This model highlights crucial functionalities like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.comopenpharmaceuticalsciencesjournal.com For instance, in the development of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 antagonists, a set of known active analogues was used to generate a pharmacophore model to understand the structural features responsible for their receptor affinity. openpharmaceuticalsciencesjournal.com

The resulting model serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr Studies suggest that this compound itself has potential as a pharmacophore for designing new therapeutic agents, with modifications to its structure potentially enhancing biological activity and selectivity.

Table 1: Key Features in Pharmacophore Models for Diazepane Derivatives

| Feature | Description | Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically Oxygen or Nitrogen) that can accept a hydrogen bond. | Forms crucial hydrogen bonds with the biological target. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom that can be donated in a hydrogen bond. | Forms crucial hydrogen bonds with the biological target. |

| Hydrophobic (HY) | A non-polar region of the molecule that avoids contact with water. | Engages in van der Waals and hydrophobic interactions within the target's binding pocket. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Can participate in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Engages in ionic interactions or salt bridges with the target. |

This structured approach allows for the rational design of new molecules, such as derivatives of this compound, with potentially improved efficacy and selectivity.

Theoretical Evaluation of Reaction Mechanisms in Synthesis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions involved in the synthesis of diazepanes. ijpcbs.comijpcbs.com These theoretical evaluations provide a detailed understanding of reaction pathways, transition states, and the stability of intermediates, which is often difficult to obtain through experimental means alone. ijpcbs.com

A theoretical study on the synthesis of 1,4-diazepines from the reaction of cetimine intermediates with aromatic aldehydes utilized DFT to specify the reaction mechanism and the relative stability of the different species involved. ijpcbs.com The study investigated two proposed reaction pathways, using chemical descriptors derived from DFT, such as frontier molecular orbitals (HOMO/LUMO), Mulliken atomic charges, and Natural Population Analysis (NPA), to determine the most favorable synthesis route. ijpcbs.com

Similarly, computational methods were employed to evaluate the underlying reaction mechanism for the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. nih.gov The investigation confirmed that the trialkylated compounds are formed through direct reductive amination and evaluated an alternative pathway involving an aminal C–N bond insertion. nih.gov These calculations help to optimize reaction conditions and shift the reaction towards the preferential formation of the desired product. nih.gov

Table 2: Computational Methods and Descriptors in Diazepane Synthesis Analysis

| Method/Descriptor | Application in Reaction Mechanism Analysis | Reference |

| Density Functional Theory (DFT) | Used to optimize geometries of reactants, intermediates, transition states, and products. | ijpcbs.comijpcbs.com |

| B3LYP/6-311G * | A specific DFT functional and basis set used for calculating molecular properties and energies. | ijpcbs.com |

| PM3 Method | A semi-empirical method used for investigating reaction mechanisms. | ijpcbs.com |

| Fukui Reactivity Descriptors | Used to probe local reactivity and site selectivity for nucleophilic and electrophilic attacks. | ijpcbs.comijpcbs.com |

| Mulliken and NPA Charges | Calculated to understand the charge distribution within molecules and predict reactive sites. | ijpcbs.com |

| Intrinsic Reaction Coordinate (IRC) | Calculations used to verify that a transition state correctly connects reactants and products. | ijpcbs.com |

By using these theoretical tools, chemists can gain a predictive understanding of reaction outcomes, identify potential byproducts, and rationally design more efficient synthetic strategies for complex molecules like this compound.

Aromaticity Analysis of Diazepane Systems

The diazepine (B8756704) ring in this compound is a saturated, non-planar, seven-membered ring and is therefore non-aromatic. iucr.orgmdpi.com However, computational analysis of aromaticity becomes highly relevant when the diazepine ring is fused with other ring systems, creating structures like pyridodiazepines or benzodiazepines. nih.govnih.gov The aromaticity of these fused systems significantly influences their stability and reactivity. nih.gov

Aromaticity is typically evaluated using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) index. nih.govnih.gov A recent study on pyridodiazepine isomers used a more reliable variant, the integral INICS index, derived from NICSzz-scan curves, to quantify the aromaticity of the fused rings. nih.gov The study revealed that the stability of different isomers is linked to the aromatic character of the individual rings within the fused system. For example, in the most stable isomers of pyrido[1,n]diazepines, the nitrogen atoms are located near the ring's junction but on opposite sides. nih.gov

Table 3: Aromaticity and Stability of Pyridodiazepine Isomers

| Isomer Group | Relative Stability Pattern | Key Finding | Reference |

| Pyrido[1,n]diazepines (n=2-5) | Pyrido ijpcbs.comdntb.gov.uadiazepines are the most stable. | For ijpcbs.comijpcbs.com, ijpcbs.comdntb.gov.ua, and ijpcbs.comnih.gov isomers, the same N9 > N7 > N6 > N8 stability pattern is observed. | nih.gov |

| Pyrido ijpcbs.comnih.govdiazepines | Least stable group (ca. 26 kcal/mol less stable than Pyrido ijpcbs.comdntb.gov.uadiazepines). | Non-planarity of the diazepine ring creates a variety of unforeseen stability situations. | nih.gov |

These computational analyses provide crucial insights into the electronic structure and stability of complex diazepine-containing systems, which is essential for their potential application in materials science and medicinal chemistry.

Advanced Analytical Techniques in Characterizing and Evaluating Diazepane Compounds

Spectroscopic Characterization (e.g., NMR) for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diazepane derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and conformational dynamics of the seven-membered diazepine (B8756704) ring. For instance, in derivatives of 9-hydroxyphenalenone, which feature a related β-keto-enol system, NMR assignments were critical in identifying the solution-phase tautomers that arise when molecular symmetry is broken by substitution. nih.gov

Tautomerism is a significant consideration in diazepine chemistry. The enamine-imine tautomeric equilibrium, for example, has been studied in 4-trifluoromethyl[b]benzo-1,4-diazepine systems. By comparing experimental ¹⁵N NMR chemical shifts with those calculated using theoretical models like the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT), researchers have been able to determine that the equilibrium is entirely shifted toward the imine form in solution. nih.gov This approach, validated by benchmark calculations on related enamines and azomethynes, demonstrates the power of combining experimental NMR with theoretical calculations to resolve structural ambiguities. nih.gov While specific NMR spectral data for 1-Benzyl-5-methyl-1,4-diazepane is not detailed in the reviewed literature, the methodologies applied to analogous structures are directly applicable for its characterization.

Table 1: Representative NMR Techniques for Diazepane Analysis

| Technique | Information Gained | Example Application |

| ¹H NMR | Proton environment, connectivity (via coupling constants), conformational analysis. | Determination of tautomeric forms and ring inversion barriers in substituted 1,4-diazepines. researchgate.net |

| ¹³C NMR | Carbon skeleton, presence of functional groups. | Assignment of carbon signals to confirm the molecular structure of newly synthesized derivatives. nih.gov |

| ¹⁵N NMR | Direct observation of nitrogen atoms, highly sensitive to electronic environment. | Evaluation of enamine-imine tautomerism in trifluoromethyl[b]benzo-1,4-diazepine systems. nih.gov |

| 2D NMR (e.g., COSY, HSQC) | Correlation of nuclei (H-H, C-H) to confirm assignments and elucidate complex structures. | Studying conformational states and intramolecular steric interactions in diazepine derivatives. researchgate.net |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, angles, and conformations. The crystal structure of 1-Benzyl-1,4-diazepan-5-one, a closely related analogue, reveals that the seven-membered diazepane ring adopts a chair-like conformation. nih.govmssm.edu In this structure, intermolecular N–H···O hydrogen bonds are crucial, linking molecules into dimers. nih.govmssm.edu The benzyl (B1604629) and diazepane rings are oriented nearly perpendicular to each other. nih.govmssm.edu Similarly, studies on other benzodiazepine (B76468) derivatives show the seven-membered ring adopting conformations like a boat-shape, with intermolecular forces such as hydrogen bonds and C–H···π interactions dictating the crystal packing. iucr.orgresearchgate.net

Co-crystallization is a strategy of growing interest for modifying the physicochemical properties of active pharmaceutical ingredients. nih.govd-nb.info This technique involves incorporating a second molecule (a coformer) into the crystal lattice of the primary compound. nih.gov For benzodiazepines, which are often poorly water-soluble, forming co-crystals can be a critical step. d-nb.info Techniques like Differential Scanning Calorimetry (DSC) are used as a rapid screening tool to detect potential co-crystal formation by identifying thermal events like melting and recrystallization that differ from the individual components. d-nb.infonih.gov Positive screens are then confirmed using methods like Powder X-ray Diffraction (PXRD), which can identify new crystalline phases characterized by unique diffraction peaks. nih.govmdpi.com For example, co-crystals of lorazepam with nicotinamide (B372718) showed new diffraction peaks indicative of a new crystalline phase being formed. nih.gov

Table 2: Crystallographic Data for 1-Benzyl-1,4-diazepan-5-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | nih.gov |

| Molecular Weight | 204.27 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 12.602 (3) | nih.gov |

| b (Å) | 7.4920 (15) | nih.gov |

| c (Å) | 12.824 (3) | nih.gov |

| β (°) | 111.00 (3) | nih.gov |

| Volume (ų) | 1130.3 (4) | nih.gov |

| Conformation | Seven-membered ring in a chair-like conformation. | nih.govmssm.edu |

| Key Interactions | Intermolecular N–H···O hydrogen bonds forming dimers. | nih.govmssm.edu |

Biochemical and Biophysical Assays for Target Binding and Functional Activity

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor. nih.govwikipedia.org In the context of diazepane research, these assays are often used to screen new compounds for their ability to bind to benzodiazepine receptors, which are part of the GABA-A receptor complex. nih.govnih.gov The general principle involves incubating a biological sample containing the receptor (e.g., rat cortical membranes) with a radiolabeled ligand, such as [³H]-flumazenil. nih.govnih.gov The unlabeled test compound, like a derivative of this compound, is then added at increasing concentrations to compete with the radioligand for binding to the receptor. nih.gov The amount of radioactivity displaced is measured, allowing for the calculation of the test compound's inhibitory concentration (IC₅₀) and binding affinity (Ki). nih.govnih.gov The separation of bound from unbound radioligand is typically achieved by rapid filtration. nih.govebi.ac.uk

Certain diazepane derivatives are investigated for their ability to inhibit specific enzymes. For example, 1-benzyl-1,4-diazepane (B1296151) has been identified as an efflux pump inhibitor (EPI) in Escherichia coli. nih.gov Efflux pumps are proteins that expel antibiotics from the bacterial cell, contributing to multidrug resistance. Enzyme inhibition assays in this context measure the ability of the compound to block this efflux activity. A common method is a fluorometric real-time efflux assay using a fluorescent substrate like ethidium (B1194527) bromide. nih.gov An increase in the accumulation of the fluorescent substrate inside bacterial cells that overexpress efflux pumps, in the presence of the inhibitor, indicates successful inhibition. nih.gov Such assays demonstrated that 1-benzyl-1,4-diazepane increases ethidium bromide accumulation in E. coli strains overexpressing AcrAB efflux pumps. nih.gov Other studies have explored diazepane-related structures as inhibitors of enzymes like human nitric oxide synthase and monoamine oxidase (MAO). mssm.edunih.gov

Beyond direct binding, some compounds can potentiate, or enhance, the effect of a primary ligand at its receptor. Benzodiazepines famously act as positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of the neurotransmitter GABA. nih.gov Studies on receptor potentiation investigate this phenomenon. For example, the effect of ethylenediamine (B42938) analogues on [³H]-diazepam binding has been studied, where some analogues significantly increased the binding, indicating a potentiation effect. nih.gov This potentiation was found to be mediated largely by an increase in the number of available receptors rather than a change in receptor affinity. nih.gov Such studies are crucial for understanding the full pharmacological profile of a compound, as allosteric modulation can have significant therapeutic implications. nih.gov

Microbiological and Cellular Assays

To understand the biological effects of a compound at a cellular level, microbiological and cellular assays are employed. In the case of 1-benzyl-1,4-diazepane's role as an efflux pump inhibitor, microbiological assays are essential. nih.gov A key assay is the determination of the Minimal Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of the inhibitor. A significant decrease in the MIC of an antibiotic like levofloxacin (B1675101) when combined with 1-benzyl-1,4-diazepane demonstrates the compound's ability to potentiate the antibiotic's effect by blocking its removal from the bacterial cell. nih.gov

Cellular assays also investigate other effects, such as membrane functionality. Fluorimetric assays using membrane-potential-sensitive dyes can be used to assess whether the compound disrupts the proton motive force across the bacterial cell membrane, a potential mechanism for EPIs. nih.gov Furthermore, cellular assays can examine effects on gene expression; for instance, quantitative microscopy has been used to show that 1-benzyl-1,4-diazepane can decrease the expression of the acrAB genes which code for the efflux pump. nih.gov These assays provide a holistic view of the compound's mechanism of action within a living system.

Table 3: Summary of Microbiological and Cellular Assays for 1-Benzyl-1,4-diazepane (1-BD)

| Assay Type | Purpose | Finding for 1-BD | Reference |

| Antibiotic Potentiation (MIC reduction) | To measure the ability of 1-BD to enhance antibiotic activity. | Decreases the MIC of levofloxacin and other antibiotics in E. coli overexpressing efflux pumps. | nih.gov |

| Ethidium Bromide Accumulation | To directly measure the inhibition of efflux pump activity. | Increases ethidium bromide accumulation in E. coli overexpressing AcrAB. | nih.gov |

| Membrane Permeability Assay | To assess effects on the bacterial cell membrane integrity. | Increases membrane permeability. | nih.gov |

| Quantitative Photoactivated Localization Microscopy | To quantify the expression of efflux pump proteins. | Decreases the transcription of the acrAB operon. | nih.gov |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The initial assessment of a compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

While specific MIC and MBC values for "this compound" against various bacterial strains are not reported in the reviewed literature, the methodology is well-established. A case study involving the related compound, 1-benzyl-1,4-diazepane (1-BD) , demonstrates its evaluation as an efflux pump inhibitor (EPI) in Escherichia coli. In this study, the intrinsic antimicrobial activity of 1-BD was determined, showing an MIC of 1.6 mg/mL in both pump-deficient and pump-overexpressing E. coli strains. oni.bio This indicates that at this concentration, 1-BD itself inhibits bacterial growth.

Furthermore, these assays are crucial for evaluating the ability of a compound to potentiate the activity of known antibiotics. For instance, the study on 1-BD showed that at a sub-inhibitory concentration (1/4 MIC), it could significantly reduce the MIC of antibiotics like levofloxacin, chloramphenicol, and tetracycline (B611298) in multidrug-resistant E. coli strains. oni.bio

Table 1: Illustrative MIC Data for 1-benzyl-1,4-diazepane (1-BD) and its Potentiating Effect oni.bio

| Organism | Compound | MIC (µg/mL) |

| E. coli AG100 | 1-BD | 1600 |

| E. coli AG100 | Levofloxacin | 2 |

| E. coli AG100 + 1-BD (400 µg/mL) | Levofloxacin | 0.25 |

| E. coli DC14PS (AcrAB-overexpressing) | Levofloxacin | 64 |

| E. coli DC14PS + 1-BD (400 µg/mL) | Levofloxacin | 2 |

This table is for illustrative purposes based on data for a related compound and does not represent data for this compound.

Kill Curve Assays

To understand the dynamics of antimicrobial action over time (bacteriostatic vs. bactericidal activity), kill curve assays are employed. These assays involve exposing a standard inoculum of bacteria to a compound at various concentrations (e.g., 1x, 2x, 4x MIC) and monitoring the number of viable cells at different time points.

Specific time-kill kinetic data for "this compound" are not available in the current literature. However, such an assay would reveal whether the compound kills bacteria rapidly or merely inhibits their proliferation. This information is critical in predicting the potential efficacy of a new antimicrobial agent.

Membrane Permeability and Functionality Assays

Many antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. Assays to evaluate membrane permeability and functionality are therefore essential. These often utilize fluorescent probes that can only enter cells with compromised membranes.

For the related compound 1-benzyl-1,4-diazepane (1-BD) , studies have shown that it increases the permeability of E. coli membranes. nih.govnih.govunifi.it This was determined using fluorimetric assays, which measure the uptake of fluorescent dyes that are typically excluded by intact membranes. The increased permeability suggests that part of its mechanism of action as an efflux pump inhibitor may involve disruption of the cell envelope. nih.govnih.govunifi.it However, the same study noted that 1-BD did not significantly affect the inner membrane polarity. nih.govnih.govunifi.it

Intracellular Growth Suppression Assays

For pathogens that can survive and replicate within host cells (e.g., macrophages), it is crucial to determine if a compound can inhibit this intracellular growth. Such assays typically involve infecting a cell line, such as murine macrophages, with the bacteria and then treating the infected cells with the compound of interest.

While there is no specific data on the intracellular growth suppression activity of "this compound," this type of assay is particularly relevant for compounds targeting intracellular pathogens or for evaluating efflux pump inhibitors that could enhance the efficacy of antibiotics within the host cell environment. A screening platform using macrophages infected with Salmonella enterica has been successfully used to identify efflux pump modulators that reduce the intracellular bacterial load. nih.gov

Cellular Viability and Cytotoxicity Evaluations

A critical aspect of developing any new therapeutic agent is to assess its potential toxicity to mammalian cells. Cellular viability and cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to host cells. This helps in establishing a therapeutic window, i.e., a concentration range where the compound is effective against the pathogen but not harmful to the host.

Table 2: Illustrative Cytotoxicity Data for Diazepam (a related benzodiazepine) wikipedia.orgcalpaclab.com

| Cell Line | Assay | Concentration | Result |

| Human Peripheral Blood Lymphocytes | Micronucleus Assay | 0.2, 0.5, 1.0 µg/mL | No genotoxicity observed |

This table is for illustrative purposes based on data for a related compound and does not represent data for this compound.

Advanced Imaging Techniques (e.g., Quantitative Photoactivated Localization Microscopy)

Advanced imaging techniques, such as super-resolution microscopy, are becoming indispensable tools in cell biology and pharmacology. Quantitative Photoactivated Localization Microscopy (PALM) is one such technique that allows for the visualization of molecules at a resolution far beyond the diffraction limit of conventional light microscopy, often achieving resolutions of 20-40 nanometers. oni.bionih.gov This enables the precise localization and quantification of individual protein molecules within cellular structures. oni.bionih.gov

While there are no published studies specifically using PALM to investigate "this compound," the utility of this technique has been demonstrated for the related compound 1-benzyl-1,4-diazepane (1-BD) . In a study of its efflux pump inhibitory action in E. coli, PALM was used to quantify the expression of the AcrB protein, a key component of the AcrAB-TolC efflux pump. nih.gov By fluorescently labeling AcrB, researchers were able to count the number of AcrB molecules in individual bacterial cells and observe how this number changed in the presence of 1-BD. The results indicated that 1-BD treatment led to a decrease in the transcription of the acrAB gene, which was visualized as a reduction in the number of AcrB proteins. nih.govunifi.it

This application of PALM highlights its power in elucidating the molecular mechanisms of drug action, providing quantitative data on how a compound affects the expression and localization of its target proteins at the single-cell level. nih.govunifi.it

常见问题

Q. What are the established synthetic routes for 1-Benzyl-5-methyl-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of substituted diamine precursors. A common method includes:

- Step 1 : Formation of the diazepane core via nucleophilic substitution or reductive amination .

- Step 2 : Benzylation at the 1-position using benzyl halides under basic conditions .

- Step 3 : Methylation at the 5-position via alkylation or Grignard reactions.

Q. Optimization Strategies :

- Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .

- Monitor intermediates via HPLC or NMR to minimize side products .

- Crystallization from ethanol/water mixtures improves purity, as reported in crystal structure studies (space group P2₁/c, Z = 4) .

Q. How is the structural characterization of this compound validated in academic research?

- X-ray Crystallography : Determines bond lengths (e.g., N1–C2 = 1.473 Å) and dihedral angles to confirm stereochemistry .

- Spectroscopic Methods :

- ¹H/¹³C NMR : Methyl protons appear as singlets (δ ~2.3 ppm), while benzyl protons show splitting patterns (δ ~4.2 ppm) .

- IR Spectroscopy : Amine stretches (N–H) at ~3300 cm⁻¹ and carbonyl (if present) at ~1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Substituent Effects : Variations in benzyl/methyl groups alter receptor binding (e.g., benzodiazepine receptor affinity) .

- Experimental Design : Differences in cell lines (e.g., HEK-293 vs. CHO) or assay conditions (pH, temperature) .

Q. Methodological Solutions :

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

- In Silico Tools :

- QSAR Models : Correlate substituent electronegativity with logP values to optimize solubility .

Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound in neurological models?

- In Vitro Approaches :

- Patch-Clamp Electrophysiology : Measure chloride ion flux in GABA_A-transfected cells .

- Calcium Imaging : Assess neuronal activity in primary cortical cultures .

- In Vivo Models :

Q. What are the best practices for scaling up this compound synthesis while maintaining enantiomeric purity?

- Process Optimization :

- Quality Control :

- Track optical rotation ([α]D²⁵) and compare with literature values .

- Validate purity via chiral GC-MS or CE (capillary electrophoresis) .

Q. How can AI-driven platforms enhance the discovery of novel this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |